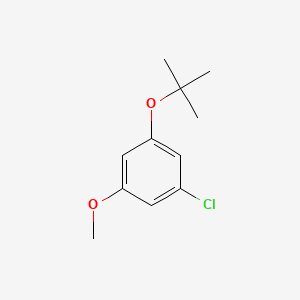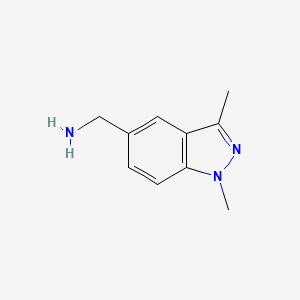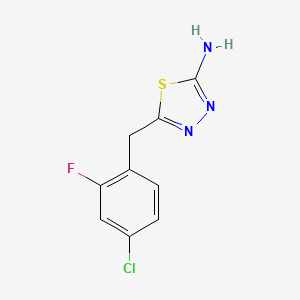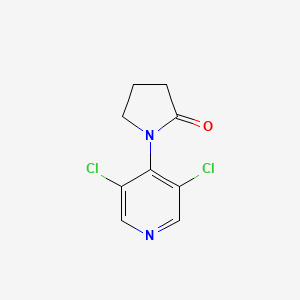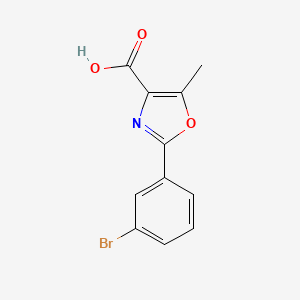
Diethyl (4-amino-2-methoxyphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-amino-2-methoxyphenyl)phosphonate is an organophosphorus compound that belongs to the class of aminophosphonates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and phosphonate groups in the molecule makes it a versatile intermediate for the synthesis of various biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (4-amino-2-methoxyphenyl)phosphonate can be synthesized through several methods, including the Kabachnik-Fields reaction, the Pudovik reaction, and the Abramov reaction. One common method involves the reaction of diethyl phosphite with 4-amino-2-methoxybenzaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, microwave irradiation, or ultrasound to accelerate the reaction and improve efficiency . The product is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-amino-2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphonate group can be reduced to phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the methoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phosphine derivatives, and various substituted phenylphosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl (4-amino-2-methoxyphenyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Agriculture: It serves as a precursor for the synthesis of herbicides and pesticides.
Materials Science: The compound is used in the development of flame retardants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of diethyl (4-amino-2-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phosphonate group can chelate metal ions, thereby inhibiting enzyme activity or altering receptor function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (4-nitrophenyl)phosphonate
Uniqueness
Diethyl (4-amino-2-methoxyphenyl)phosphonate is unique due to the presence of both amino and methoxy groups, which provide distinct reactivity and biological activity compared to other similar compounds. The amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a versatile intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C11H18NO4P |
|---|---|
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
4-diethoxyphosphoryl-3-methoxyaniline |
InChI |
InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5,12H2,1-3H3 |
Clé InChI |
OQBMMKDRAHJJRK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=C(C=C1)N)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
